molecular formula C15H15BrO2 B1278185 1-(Benzyloxy)-4-(2-bromoethoxy)benzene CAS No. 3351-59-5

1-(Benzyloxy)-4-(2-bromoethoxy)benzene

Cat. No. B1278185
CAS RN: 3351-59-5
M. Wt: 307.18 g/mol
InChI Key: RZVDMCGNBFASBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds can be complex, involving multiple steps and various reagents. For instance, the total synthesis of a naturally occurring brominated compound was achieved starting from a bromo-dimethoxyphenyl methanol in five steps with an overall yield of 34% . Another example is the preparation of a sterically hindered aryl bromide, which involved the conversion of the aryl bromide to the corresponding aryllithium . These methods highlight the versatility of brominated aromatic compounds as intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can significantly influence their physical and chemical properties. For example, the presence of rotational isomers and the coalescence of NMR peaks at higher temperatures were reported for a tetrakis(3-pentyl)benzene derivative . Additionally, the crystal structures of dibromo bis(phenylalkoxy)benzene derivatives revealed different packing interactions influenced by bromine and hydrogen bonding .

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions. The reactivity of such compounds can be manipulated by introducing different functional groups. For instance, the synthesis of 1,2-bis(trimethylsilyl)benzenes with bromo, boryl, and stannyl functionalities was achieved through Diels-Alder or C-H activation reactions . These functionalized compounds are useful for further transformations, such as Suzuki and Stille coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are closely related to their molecular structure. For example, the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene were investigated, showing significant differences in emission wavelengths and intensities between the solution and solid states, indicating aggregation-induced emission characteristics . The crystal structures of brominated compounds often reveal interactions that stabilize their solid-state packing, such as van der Waals, C-H...O, and C-H...π interactions .

Scientific Research Applications

  • Synthesis and Organic Synthesis Applications : 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, an intermediate in organic synthesis, can be used in pharmaceuticals, pesticide preparation, and organic materials. It is synthesized from similar compounds through protection reaction, bromination reaction, and nucleophilic reaction (H. We, 2015).

  • Synthesis of Bromoethane Derivatives : KHSO4-Catalyzed Synthesis of 1,1′-Oxybis(2-bromoethane-1,1-diyl)dibenzenes and 1-(1-(Benzyloxy)-2-bromoethyl)benzenes demonstrates a green and economical conversion of benzylic alcohols into various derivatives under solvent-free conditions (G. Joshi, E. Suresh, S. Adimurthy, 2013).

  • Fluorescence Properties : The synthesis and investigation of fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene show its potential use in the study of photoluminescence properties in both solution and solid state (Liang Zuo-qi, 2015).

  • Application in Lewis Acid Catalysts and Luminophores : Functionalized 1,2-bis(trimethylsilyl)benzenes, derived from similar compounds, are used in the synthesis of benzyne precursors, Lewis acid catalysts, and certain luminophores (Christian Reus, Nai‐Wei Liu, M. Bolte, H. Lerner, M. Wagner, 2012).

  • Polymer Synthesis and Topochemical Polymerizations : 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives are used in the study of crystal structures and topochemical polymerizations, highlighting their application in materials science (Giacomo Manfroni, A. Prescimone, E. Constable, C. Housecroft, 2021).

  • Electron Transfer in Chemistry : The study on Multiple-electron transfer in a single step shows the design and synthesis of highly charged cation-radical salts, highlighting the role of such compounds in complex chemical processes (R. Rathore, C. Burns, M. Deselnicu, 2001).

Safety And Hazards

The safety data sheet for “1-(Benzyloxy)-4-(2-bromoethoxy)benzene” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor/physician if you feel unwell .

properties

IUPAC Name

1-(2-bromoethoxy)-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO2/c16-10-11-17-14-6-8-15(9-7-14)18-12-13-4-2-1-3-5-13/h1-9H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVDMCGNBFASBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444517
Record name 1-(Benzyloxy)-4-(2-bromoethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-(2-bromoethoxy)benzene

CAS RN

3351-59-5
Record name 1-(Benzyloxy)-4-(2-bromoethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ST Hennelly - 2015 - corescholar.libraries.wright.edu
The synthesis of the NAS monomer, 4-fluoro-4'-(2-(4-benzyloxyphenoxy) ethoxy) benzophenone, was envisioned as a two-step process. Thus, the synthesis of 4-fluoro-4'-(2-(4-…
Number of citations: 4 corescholar.libraries.wright.edu
TF Al-Azemi, M Vinodh - RSC advances, 2021 - pubs.rsc.org
A series of A1/A2-bromoalkoxy-and-hydroxy-difunctionalized pillar[5]arenes were synthesized by the removal of the pillar[5]arene-bearing benzyl group using catalytic hydrogenation. …
Number of citations: 4 pubs.rsc.org
K Louison - 2022 - eprints.nottingham.ac.uk
With over 30% of available drugs targeting them, G protein-coupled receptors (GPCRs) are of significant pharmaceutical interest. Efforts to understand protein-ligand interactions among …
Number of citations: 2 eprints.nottingham.ac.uk

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